molecular formula C19H18ClF3N2O3 B11482148 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]-, ethyl ester

Cat. No.: B11482148
M. Wt: 414.8 g/mol
InChI Key: LSHOACSIPNYGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE: is a synthetic organic compound with a complex structure It contains multiple functional groups, including an ethyl ester, a formamide, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE typically involves multiple steps One common route starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE depends on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group could enhance its binding affinity to certain targets, while the formamido and chlorophenyl groups might contribute to its overall activity and selectivity.

Comparison with Similar Compounds

    ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: This compound has a similar structure but lacks the trifluoromethyl group.

    ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE: This compound has a bromine atom instead of chlorine.

Uniqueness: ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The combination of the chlorophenyl and methylphenyl groups also contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18ClF3N2O3

Molecular Weight

414.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate

InChI

InChI=1S/C19H18ClF3N2O3/c1-3-28-17(27)18(19(21,22)23,24-13-10-8-12(2)9-11-13)25-16(26)14-6-4-5-7-15(14)20/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

LSHOACSIPNYGEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.